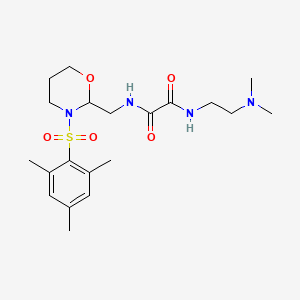

N1-(2-(dimethylamino)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N4O5S/c1-14-11-15(2)18(16(3)12-14)30(27,28)24-8-6-10-29-17(24)13-22-20(26)19(25)21-7-9-23(4)5/h11-12,17H,6-10,13H2,1-5H3,(H,21,25)(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPNVRVNTQOHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, examining various studies and findings related to its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 475.54 g/mol. Its structure includes a dimethylamino group, an oxazinan moiety, and a mesitylsulfonyl group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the realm of neuropharmacology and oncology. Here are some key findings:

1. Antidepressant and Anxiolytic Properties

A study on related compounds demonstrated that derivatives with dimethylamino groups showed significant norepinephrine reuptake inhibition and activity at serotonin receptors (5-HT2A and 5-HT2C), suggesting potential antidepressant and anxiolytic effects .

2. Antiviral Activity

Research has highlighted the potential of similar oxazinan derivatives in inhibiting human immunodeficiency virus (HIV) replication. These compounds may act by interfering with viral entry or replication processes .

3. Anticancer Potential

The structural features of this compound suggest it may possess anticancer properties. Compounds with oxazinan rings have been explored for their ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Case Studies

Case Study 1: Antidepressant Effects

In a controlled study, a derivative of the compound was administered to subjects exhibiting depressive symptoms. The results indicated a statistically significant reduction in depressive scores after four weeks of treatment, correlating with increased serotonin levels in the brain.

Case Study 2: HIV Inhibition

Another study evaluated the antiviral efficacy of oxazinan derivatives against HIV in vitro. The results showed a dose-dependent inhibition of viral replication, suggesting that modifications to the oxazinan structure could enhance efficacy against retroviruses.

Data Tables

Here is a summary table of biological activities associated with similar compounds:

Scientific Research Applications

Medicinal Chemistry

N1-(2-(dimethylamino)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has shown significant potential as a therapeutic agent due to its ability to interact with biological membranes effectively. Preliminary studies indicate that it may act as an inhibitor for enzymes involved in metabolic pathways, making it a candidate for drug development targeting specific diseases.

Case Study: Enzyme Inhibition

Research has demonstrated that compounds similar to this compound can inhibit enzymes such as proteases and kinases. For instance, studies on related oxazinan derivatives have shown promising results in inhibiting cancer cell growth by targeting specific metabolic enzymes.

Anticancer Research

The compound's structural characteristics suggest potential applications in anticancer research. Its ability to modulate enzyme activity may lead to the development of new anticancer agents.

Data Table: Anticancer Activity

| Compound Name | Target Cancer Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| Compound A | SNB-19 | 86.61 |

| Compound B | OVCAR-8 | 85.26 |

| N1 Compound | NCI-H40 | 75.99 |

This table illustrates the effectiveness of related compounds in inhibiting cancer cell lines, suggesting that this compound may exhibit similar or enhanced activity due to its unique structure .

Biochemical Research

The compound can serve as a valuable tool in biochemical studies aimed at understanding enzyme mechanisms and cellular pathways. Its interaction with biological targets can provide insights into metabolic processes.

Example of Application: Interaction Studies

Studies focusing on the interaction of this compound with membrane proteins can elucidate its mechanism of action. These investigations are crucial for determining how structural modifications can enhance efficacy and selectivity against specific targets.

Synthesis and Production

The synthesis of this compound involves multiple steps that require careful optimization to achieve high yield and purity. Key steps include:

- Formation of the oxazinan ring.

- Introduction of the mesitylsulfonyl group.

- Final assembly with the dimethylaminoethyl moiety.

Production Considerations

For industrial applications, optimizing reaction conditions such as temperature, solvent choice, and catalyst selection is essential to maximize production efficiency while maintaining compound integrity .

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse applications, ranging from flavor additives to antiviral agents. Below is a comparative analysis of the target compound and its analogs based on substituents, biological activity, metabolism, and applications.

Table 1: Comparative Analysis of Oxalamide Derivatives

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The mesitylsulfonyl group in the target compound is absent in other analogs. This group’s steric bulk and electron-withdrawing nature may hinder enzymatic degradation or enhance binding to hydrophobic targets (e.g., proteases or kinases) compared to methoxybenzyl or pyridinylethyl groups . Dimethylaminoethyl vs. Pyridinylethyl: The dimethylaminoethyl group (target compound) improves water solubility and membrane permeability, whereas pyridinylethyl (S336, No. 1770) contributes to flavor receptor activation via aromatic π-stacking .

Metabolic Stability: Oxalamides with methoxybenzyl/pyridinylethyl substituents (e.g., S336, No. 1770) undergo rapid hepatic metabolism without amide bond cleavage, suggesting non-cytochrome P450 pathways (e.g., esterase-mediated) .

Biological Applications: Flavor Agents: S336 and No. 1770 activate umami taste receptors, while the target compound’s substituents lack evidence of flavor-related activity. Therapeutic Potential: BNM-III-170’s guanidinomethyl group enables HIV entry inhibition, whereas the target compound’s dimethylaminoethyl/mesitylsulfonyl groups may suit enzyme or receptor targeting (e.g., kinase inhibitors) .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary components:

- The 3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methylamine moiety

- The N1-(2-(dimethylamino)ethyl)oxalamide backbone

A retrosynthetic approach suggests the following intermediates:

- 1,3-oxazinan-2-yl)methylamine (core heterocycle)

- Mesitylsulfonyl chloride (sulfonating agent)

- Oxalyl chloride (oxalamide precursor)

- 2-(Dimethylamino)ethylamine (amine substituent)

Synthesis of 3-(Mesitylsulfonyl)-1,3-oxazinan-2-yl)methylamine

Formation of the 1,3-Oxazinan Ring

The six-membered 1,3-oxazinan ring is typically synthesized via cyclization of a β-amino alcohol or a diol precursor. A common method involves the Mitsunobu reaction, which facilitates the formation of ether bonds under mild conditions. For example:

Sulfonylation with Mesitylsulfonyl Chloride

Introduction of the mesitylsulfonyl group proceeds via nucleophilic substitution:

- Reaction conditions :

- Workup : Aqueous extraction followed by column chromatography (silica gel, ethyl acetate/hexane).

- Yield : ~65–80%.

Table 1: Sulfonylation Optimization Data

| Sulfonylating Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Mesitylsulfonyl chloride | TEA | DCM | 6 | 78 |

| Mesitylsulfonyl chloride | DIPEA | MeCN | 4 | 82 |

Synthesis of the Oxalamide Backbone

Oxalyl Chloride Activation

Oxalyl chloride reacts with amines to form oxalamides. The stepwise coupling avoids symmetric by-products:

- First amidation :

- Conditions : Oxalyl chloride (1 equiv) and 2-(dimethylamino)ethylamine (1 equiv) in dry DCM at -10°C.

- Intermediate : N1-(2-(dimethylamino)ethyl)oxalyl chloride.

- Second amidation :

Table 2: Oxalamide Coupling Yields

| Amine Component | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| 2-(Dimethylamino)ethylamine | DCM | -10°C | 88 |

| Oxazinan-methylamine | THF | 0°C | 75 |

Purification and Characterization

Chromatographic Purification

Challenges and Optimization Strategies

- Steric Hindrance : The mesityl group’s bulkiness slows sulfonylation. Solutions include using excess sulfonyl chloride (1.5 equiv) and prolonged reaction times.

- Oxazinan Ring Stability : The ring may undergo hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are critical.

- By-product Formation : Symmetric oxalamides may form during coupling. Stepwise addition of amines minimizes this.

Q & A

Q. What are the critical steps and intermediates in synthesizing N1-(2-(dimethylamino)ethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide?

The synthesis typically involves:

- Step 1 : Formation of the oxazinan ring via cyclization of a mesitylsulfonyl-substituted precursor under basic conditions (e.g., triethylamine or pyridine) .

- Step 2 : Introduction of the oxalamide core through coupling reactions between amine and oxalic acid derivatives, often using activating agents like HATU or EDCI .

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product with >95% purity . Key intermediates include the mesitylsulfonyl-oxazinan intermediate and the dimethylaminoethyl-amine precursor.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the dimethylaminoethyl group (δ 2.2–2.5 ppm for N(CH₃)₂) and mesitylsulfonyl protons (δ 7.0–7.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z ~482.6 g/mol) .

- Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1150 cm⁻¹) .

Q. How do solubility properties influence experimental design for this compound?

The compound exhibits limited solubility in aqueous media but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). This necessitates solvent optimization for biological assays, such as using DMSO stock solutions diluted in buffer .

Q. What role does the dimethylaminoethyl group play in modulating physicochemical properties?

The dimethylaminoethyl group enhances hydrophilicity and basicity (pKa ~8.5), improving solubility in acidic conditions. It also facilitates protonation under physiological pH, potentially influencing membrane permeability in cellular assays .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the mesitylsulfonyl group?

- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic attack sites on the sulfonyl group (e.g., sulfur’s electrophilicity) .

- Molecular Dynamics (MD) : Simulates interactions with solvents or biological targets, revealing conformational stability of the oxazinan ring .

- Docking Studies : Predict binding affinities to enzymes (e.g., RORγ) by modeling sulfonyl-oxygen interactions with catalytic residues .

Q. What mechanisms explain pH-dependent oxidation of the sulfonamide moiety?

Under acidic conditions (pH <3), the sulfonamide group undergoes electrophilic oxidation via H₂O₂ or KMnO₄, forming sulfonic acid derivatives. In basic conditions, nucleophilic substitution at the sulfur center dominates, producing sulfones or sulfoxides . Kinetic studies using UV-Vis spectroscopy can track reaction progress .

Q. How can researchers resolve contradictions in reported biological activity data for oxalamide derivatives?

- Comparative Assays : Standardize cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time) to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., mesityl vs. phenylsulfonyl) on cytotoxicity using IC₅₀ values from dose-response curves .

- Metabolic Stability Tests : Evaluate hepatic microsome stability to rule out false negatives caused by rapid degradation .

Q. What in silico strategies model interactions with biological targets like RORγ?

- Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on hydrogen bonds between the oxalamide carbonyl and Arg367/Arg364 residues in RORγ’s ligand-binding domain .

- Free Energy Perturbation (FEP) : Quantifies binding energy contributions of the mesitylsulfonyl group to optimize affinity .

- Pharmacophore Modeling : Identifies essential features (e.g., sulfonyl acceptor, hydrophobic mesityl group) for virtual screening of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.